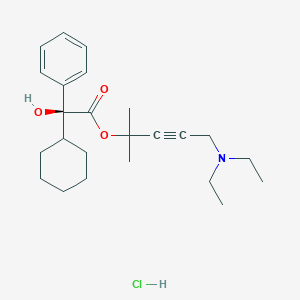

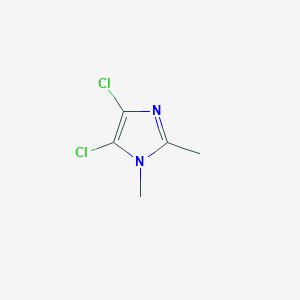

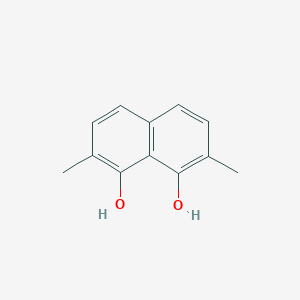

4,5-Dichloro-1,2-dimethylimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives closely related to 4,5-Dichloro-1,2-dimethylimidazole involves several steps, starting from imidazole bases and incorporating chloro and methyl groups through specific reactions. For instance, compounds like Dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane have been synthesized from 1,3-dimethyl-2,3-dihydro-2-trimethylsilyliminoimidazole and PCl3, showing the versatility of imidazole derivatives in synthesis processes (Kuhn et al., 1996).

Aplicaciones Científicas De Investigación

Anticancer Properties in Organometallic Chemistry

4,5-Dichloro-1,2-dimethylimidazole has been utilized in the synthesis of gold(I) and silver(I) N-heterocyclic carbene complexes. Research demonstrates that these compounds exhibit significant anticancer properties when tested against lung cancer cells, comparing favorably with established anticancer drugs like cisplatin (Siciliano et al., 2011).

Metal Complex Extraction

This compound has been studied for its role in the extraction of metal complexes from aqueous phases to organic solvents. The research highlights how the alkyl substituents at positions 4 and 5 of the imidazole ring, including 4,5-dimethylimidazole, affect the extractability of these metal complexes, showing high efficiency and selectivity in various solvents (Kurdziel, 1994).

Antituberculosis Activity

The synthesis of various derivatives, including those related to 4,5-dimethylimidazole, has been explored for their potential antituberculosis activity. Some of these synthesized compounds demonstrated moderate to good efficacy against Mycobacterium tuberculosis (Jadhav et al., 2016).

Synthesis of Novel Compounds

4,5-Dimethylimidazole has been instrumental in the synthesis of novel compounds, such as tetraalkyl-substituted thiourea adducts with chlorine, which have unique chemical properties and potential applications in various chemical reactions (Roesky et al., 2005).

Development of Alternative Syntheses

Research has also been conducted on developing alternative syntheses for 4,5-dimethylimidazole, improving the yield and efficiency of its production. This research contributes to more accessible and efficient methods of obtaining this compound for various applications (D'sa & Cohen, 1991).

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-dichloro-1,2-dimethylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKAADCKPAOHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426930 |

Source

|

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1,2-dimethylimidazole | |

CAS RN |

175201-56-6 |

Source

|

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)